Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-
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Overview
Description
Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- is a chemical compound with the molecular formula C14H30OSi. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are widely used in various industrial applications due to their unique properties, such as their ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- typically involves the reaction of a silane precursor with an appropriate alkyl or vinyl group. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions usually involve moderate temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters allows for large-scale production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes or silanols.
Substitution: It can undergo substitution reactions where the alkyl or vinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silicon atom, which can form stable bonds with a variety of elements. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
Comparison with Similar Compounds
Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: Similar in structure but with a longer alkyl chain.
Silane, chloro(1,1-dimethylethyl)dimethyl-: Contains a chlorine atom instead of the vinyl group.
Uniqueness
Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- is unique due to its specific combination of alkyl and vinyl groups, which provide distinct reactivity and bonding properties compared to other silanes. This makes it particularly useful in applications requiring strong and stable bonds with diverse materials .
Properties
IUPAC Name |
tert-butyl-dimethyl-oct-1-en-3-yloxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-8-10-11-12-13(9-2)15-16(6,7)14(3,4)5/h9,13H,2,8,10-12H2,1,3-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKXSJVWDCNSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433644 |
Source
|
Record name | Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107220-03-1 |
Source
|
Record name | Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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